molecular formula C2H6Pb B12809758 Plumbane, dimethyl- CAS No. 21774-13-0

Plumbane, dimethyl-

Cat. No.: B12809758
CAS No.: 21774-13-0
M. Wt: 237 g/mol
InChI Key: XKSLEJLZTDEXGB-UHFFFAOYSA-N
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Description

Contextualization within Group 14 Organometallics and Plumbane Chemistry

The chemical properties of dimethylplumbane are best understood when viewed within the context of its elemental group, Group 14, which includes carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb). As one descends this group, there is a systematic variation in atomic properties that profoundly influences the nature of the organometallic compounds formed. A key trend is the decrease in the strength of the Element-Carbon (E-C) bond. wikipedia.org The C-Pb bond is significantly weaker and longer than the C-Sn, C-Ge, C-Si, or C-C bonds, which translates to lower thermal stability and higher reactivity for organolead compounds. wikipedia.org

For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol, which is considerably lower than the 297 kJ/mol for the C-Sn bond in tetramethyltin. wikipedia.org This inherent weakness facilitates the homolytic cleavage of the C-Pb bond, a property that historically underpinned the use of organolead compounds as radical initiators. wikipedia.orgchemeurope.com

Plumbanes, as a class, are organometallic compounds containing lead. ontosight.ai While all Group 14 elements form a range of organometallic compounds, the dominance of the +4 oxidation state in organolead chemistry is notable, contrasting with the tendency of inorganic lead compounds to favor the +2 state due to the inert-pair effect. wikipedia.orglscollege.ac.in Dimethylplumbane serves as a fundamental example of an alkylplumbane, illustrating the direct, albeit relatively weak, covalent linkage between lead and alkyl carbon atoms.

Comparison of Carbon-Element Bond Properties in Group 14 Tetramethyl Compounds

CompoundChemical FormulaBondBond Length (pm)Bond Dissociation Energy (kJ/mol)
Tetramethyltin(CH₃)₄SnC–Sn214297
Tetramethyllead(CH₃)₄PbC–Pb222204

Historical Trajectories of Organolead Chemistry Research Pertaining to Alkylplumbanes

The study of organolead chemistry dates back to the mid-19th century. The first organolead compound, hexaethyldilead ((C₂H₅)₆Pb₂), was synthesized in 1858. wikipedia.org This discovery marked the beginning of systematic investigations into the synthesis and properties of compounds containing a carbon-lead bond.

A significant advancement in the synthesis of alkylplumbanes came with the application of Grignard reagents in the early 20th century. acs.org Researchers demonstrated that tetraalkyllead compounds, such as tetramethyllead, could be prepared by reacting a lead(II) chloride with the appropriate Grignard reagent, for example, methylmagnesium chloride. wikipedia.orgchemeurope.com This method provided a more versatile and efficient route to a variety of alkylplumbanes.

The most impactful development in the history of alkylplumbanes was the discovery and commercialization of tetraethyllead (B6334599) as an anti-knock agent for gasoline in the 1920s. wikipedia.orgwikipedia.orgresearchgate.net Its ability to act as a radical initiator and prevent premature fuel detonation revolutionized the automotive and petroleum industries. wikipedia.org This large-scale application drove much of the industrial research into organolead compounds for several decades. However, growing environmental and health concerns eventually led to the phasing out of leaded gasoline in most countries. ontosight.aiwikipedia.org

Current Research Landscape and Emerging Directions for Dimethylplumbane Investigations

In the post-leaded-gasoline era, research involving simple alkylplumbanes like dimethylplumbane has become highly specialized. The primary focus has shifted from large-scale applications to more fundamental and niche areas of investigation. Due to the well-documented toxicity, the use of organolead compounds is limited. wikipedia.orgchemeurope.com

Current research involving organometallic compounds is exploring advanced applications in catalysis, materials science, and electronics. geeksforgeeks.org While direct applications for dimethylplumbane are scarce, the unique properties of the C-Pb bond continue to be of academic interest. For instance, the reactivity of organolead compounds makes them useful in specific organic synthesis reactions, such as in coupling reactions to form sterically crowded biaryls, where they can be more reactive than their organotin counterparts. wikipedia.orgchemeurope.com

Emerging directions for organometallic compounds include their use as precursors for the synthesis of nanoparticles and thin films. There is also growing interest in their potential for biomedical applications and environmental remediation. Although significant hurdles related to toxicity would need to be overcome, the fundamental study of simple organolead compounds like dimethylplumbane provides a basis for understanding the behavior of heavier main-group elements in these more complex systems. Future investigations may focus on leveraging the distinct reactivity of the C-Pb bond in highly controlled synthetic environments or in the development of specialized materials where the presence of lead imparts unique electronic or physical properties.

Properties of Dimethylplumbane

PropertyValue
Chemical FormulaC₂H₆Pb phytobank.ca
Average Molecular Weight237.3 g/mol phytobank.ca
CAS Registry Number21774-13-0 phytobank.ca
AppearanceColorless liquid ontosight.ai
SolubilitySlightly soluble in water; highly soluble in organic solvents ontosight.ai

Properties

CAS No.

21774-13-0

Molecular Formula

C2H6Pb

Molecular Weight

237 g/mol

IUPAC Name

dimethyllead

InChI

InChI=1S/2CH3.Pb/h2*1H3;

InChI Key

XKSLEJLZTDEXGB-UHFFFAOYSA-N

Canonical SMILES

C[Pb]C

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethylplumbane and Select Derivatives

Contemporary Approaches to Carbon-Lead Bond Formation

The formation of a stable carbon-lead (C-Pb) bond is the cornerstone of organolead chemistry. wikipedia.org The C-Pb bond in a compound like tetramethyllead (B1204573) is characterized by a length of 222 pm and a dissociation energy of 204 kJ/mol. wikipedia.org Researchers have developed several sophisticated methods to achieve this, moving beyond traditional approaches to enhance efficiency, selectivity, and stability of the resulting compounds.

A significant advancement in the synthesis of plumbylenes, which are divalent organolead compounds, involves the reductive debromination of dibromoplumbanes. researchgate.netacs.org This method provides a direct route to plumbylenes from tetravalent organolead precursors. researchgate.netacs.org The process entails the removal of bromine atoms from a diorganodibromoplumbane (R₂PbBr₂) using a reducing agent, leading to the formation of the corresponding plumbylene (R₂Pb). This strategy has been successfully employed in the synthesis of various plumbylenes, including those with bulky substituents that provide kinetic stability. acs.org

For instance, the synthesis of kinetically stabilized plumbylenes has been achieved through the reductive debromination of the corresponding dibromoplumbanes. acs.org This approach is a key component of new methods developed for plumbylene synthesis from organolead(IV) compounds. researchgate.netacs.orgcapes.gov.br

Another innovative approach to forming C-Pb bonds is through exhaustive desulfurization. This method has been specifically developed for the synthesis of plumbylenes from tetrathiaplumbolanes. researchgate.netacs.org The process involves the complete removal of sulfur atoms from the tetrathiaplumbolane ring, resulting in the formation of the desired plumbylene. acs.org This pathway offers an alternative to more traditional methods and expands the range of precursors that can be utilized in organolead synthesis. While the primary focus of recent desulfurization research has been on applications like protein synthesis and fuel purification, the fundamental principles can be adapted to organometallic chemistry. mdpi.comnih.govnih.gov

The inherent instability of many organolead compounds necessitates strategies to prevent their decomposition. One of the most effective approaches is the use of bulky substituents to provide kinetic stabilization. acs.org This principle of steric hindrance is crucial in the synthesis of stable plumbylenes. acs.orgreddit.comrsc.org By attaching large organic groups to the lead atom, decomposition pathways are sterically blocked, allowing for the isolation and characterization of these reactive species. acs.org

The synthesis of various divalent organolead compounds (plumbylenes) has been successfully achieved by leveraging the kinetic stabilization afforded by bulky substituents. acs.org Examples of such bulky groups include 2,4,6-triisopropylphenyl (Tip) and 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt). acs.org The use of these sterically demanding ligands has enabled the synthesis and structural analysis of monomeric, V-shaped plumbylenes. researchgate.netacs.org This strategy is not unique to organolead chemistry but is a fundamental concept in controlling reaction kinetics and stabilizing reactive intermediates across various chemical disciplines. reddit.comrsc.org

Precursor Chemistry and Mechanistic Pathways in Synthesis

The choice of precursor is a critical factor that dictates the feasibility and outcome of a synthetic route. In the synthesis of dimethylplumbane and its derivatives, both organolead(IV) and organolead(II) compounds have been explored as starting materials.

Traditionally, organolead(IV) compounds have been the primary precursors for the synthesis of other organolead derivatives. wikipedia.orgiupac.org For example, tetramethyllead can be synthesized from the reaction of methylmagnesium chloride with lead chloride. wikipedia.org A general method for creating aryl lead compounds is the reaction of arene compounds with lead tetraacetate in an electrophilic aromatic substitution. wikipedia.org

More advanced methods have been developed starting from tetravalent organolead compounds. acs.orgwikimedia.org Reductive dehalogenation of tetravalent organolead compounds (R₂PbX₂) is a viable route to plumbylenes. wikipedia.org This highlights the versatility of organolead(IV) compounds as precursors, allowing for access to lower oxidation state organolead species through controlled reduction.

The development and use of lead(II) organometallic precursors have opened up new avenues for the synthesis of plumbylenes and other organolead compounds. wikipedia.org Plumbylenes can be synthesized via the transmetallation of lead(II) halides (PbX₂) with organolithium (RLi) or Grignard reagents (RMgX). wikipedia.org The first reported synthesis of a plumbylene, [((CH₃)₃Si)₂CH]₂Pb, utilized the reaction of PbCl₂ with [((CH₃)₃Si)₂CH]Li. wikipedia.org

Furthermore, lead(II) compounds with π-bonded pentamethylcyclopentadienyl ligands have been synthesized, demonstrating the diverse coordination chemistry of lead(II). researchgate.net The reaction of (pentamethylcyclopentadienyl)lithium with lead(II) chloride can yield either Me₅C₅PbCl or (Me₅C₅)₂Pb, depending on the stoichiometry. researchgate.net The use of specific lead(II) precursors like Pb[N(SiMe₃)₂]₂ has also been employed in the synthesis of novel lead(II) complexes. scispace.com These developments underscore the growing importance of lead(II) precursors in modern organometallic synthesis.

Methodological Innovations in Dimethylplumbane Synthesis (e.g., Microwave, Sonochemical, High-Pressure Methods)

The exploration of advanced synthetic methodologies such as microwave irradiation, sonochemistry, and high-pressure synthesis has revolutionized many areas of chemical production. These techniques offer potential benefits including accelerated reaction times, increased yields, and the formation of unique material phases. rsc.orgnumberanalytics.commdpi.com However, a comprehensive review of the scientific literature indicates a significant lack of application of these specific innovative methods to the synthesis of dimethylplumbane.

Conventional synthesis routes remain the standard for compounds of this nature. While techniques like microwave-assisted synthesis have been successfully employed for various organic molecules and metal-organic frameworks, leading to drastically reduced reaction times and high yields mdpi.commdpi.com, their use for highly volatile and toxic organometallic compounds like dimethylplumbane is not documented in available research. Similarly, sonochemical synthesis, which utilizes acoustic cavitation to create localized high-temperature and high-pressure zones numberanalytics.comchalcogen.ro, has been applied to the formation of lead-containing nanoparticles like lead sulfide (B99878) (PbS) but not to specific organolead hydrides such as dimethylplumbane. chalcogen.ro

High-pressure synthesis is another powerful tool for accessing novel materials and phases that are unattainable under ambient conditions. osti.govshibaura-it.ac.jp This method has been used to create a variety of new materials, from superhydrides to complex oxides, by subjecting precursors to extreme pressures, often combined with high temperatures. osti.govaps.org Despite its utility in materials science, there is no evidence in the current body of research to suggest its application for the targeted synthesis of dimethylplumbane.

Elucidation of Reaction Mechanisms in Dimethylplumbane Chemistry

Mechanistic Investigations of Carbon-Lead Bond Cleavage and Formation

The breaking and making of the carbon-lead (C-Pb) bond in dimethylplumbane are pivotal processes that can proceed through various mechanistic pathways. These pathways are often influenced by factors such as the presence of radical initiators, the nature of the ligands, and the reaction conditions.

Radical reactions are a significant pathway for C-Pb bond cleavage in organolead compounds. wiley-vch.de The process can be initiated by thermal or photolytic methods. nist.gov For instance, photolysis of certain organolead compounds can lead to the homolytic cleavage of the C-Pb bond, generating alkyl radicals. nist.gov These radicals can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms or addition to unsaturated systems. mdpi.comnptel.ac.in

The generation of radicals from organolead precursors can be influenced by the presence of other reagents. For example, the photolysis of ketones can produce acyl and alkyl radicals, both of which can react with oxygen to form peroxyl radicals, adding complexity to the reaction kinetics. nist.gov The self-reaction of these peroxyl radicals is a key termination step in many radical chain reactions. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have become instrumental in elucidating the energetics of these radical processes. nih.gov These calculations help in understanding the bond dissociation energies and the stability of the resulting radical intermediates. nih.gov For example, the thermochemistry of molecule-induced radical formation (MIRF) reactions can be predicted, providing insight into the feasibility of a given radical pathway. nih.gov The mechanism of radical reactions often involves initiation, propagation, and termination steps, with the specific products formed depending on the relative rates of these competing processes. ucr.edu

Ligand exchange at a metal center is a fundamental process in organometallic chemistry and can occur through either concerted or stepwise mechanisms. psiberg.com In a concerted mechanism, bond making and bond breaking occur simultaneously in a single transition state. psiberg.com Conversely, a stepwise mechanism involves the formation of a distinct intermediate. psiberg.comyoutube.com

For organolead compounds, ligand substitution can be influenced by the electronic and steric properties of both the incoming and departing ligands, as well as the solvent. solubilityofthings.com The kinetics of these exchange reactions can be studied using techniques like NMR spectroscopy to determine rate constants and activation parameters. psu.edu

The choice between an associative (A) and a dissociative (D) pathway, which are extremes of the ligand substitution continuum, depends on the coordination number and electronic properties of the lead center. libretexts.org An associative mechanism, where the incoming ligand binds before the old one departs, is less common for coordinatively saturated complexes. libretexts.org A dissociative mechanism, involving the initial departure of a ligand to form an unsaturated intermediate, is often more likely for octahedral complexes. libretexts.org Machine learning potentials are also being developed to model and predict the free energy barriers for ligand exchange processes in metal complexes. chemrxiv.org

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving organometallic compounds. wikipedia.org Oxidative addition involves an increase in both the coordination number and the oxidation state of the metal center, while reductive elimination is the reverse process. wikipedia.orglibretexts.org For these reactions to occur, the metal must have accessible oxidation states separated by two units. scribd.com

These processes are crucial in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The mechanism of oxidative addition can be concerted, as is often the case with non-polarized substrates, or it can proceed through SN2-type, ionic, or radical pathways. wikipedia.orglibretexts.org The geometry of the resulting complex can be influenced by the mechanism; for example, a concerted addition often leads to a cis arrangement of the newly added ligands. libretexts.org

Reductive elimination, the product-forming step in many catalytic cycles, requires the two groups to be eliminated to be in a cis position relative to each other on the metal center. libretexts.org The facility of reductive elimination is influenced by the electron density at the metal and the steric bulk of the ligands. scribd.com Theoretical calculations have become a vital tool for studying the mechanisms of these reactions, helping to distinguish between different pathways and to understand the role of various factors in influencing the reaction outcome. sumitomo-chem.co.jp

Kinetic and Thermodynamic Parameters of Dimethylplumbane Reactions

The rates and equilibria of reactions involving dimethylplumbane are governed by their kinetic and thermodynamic parameters. Understanding these parameters is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic studies on organolead compounds, including ligand exchange reactions, have been performed to elucidate reaction mechanisms. For example, the kinetics of ligand exchange between lead complexes and other ligands have been investigated, revealing the factors that influence the rate of substitution. acs.org Temperature-dependent studies allow for the determination of activation parameters, such as activation energy (Ea), which provide insight into the energy barrier of a reaction. solubilityofthings.com

Thermodynamic data, such as reaction enthalpies (ΔH) and entropies (ΔS), determine the position of equilibrium. For radical reactions, bond dissociation energies are a key thermodynamic parameter that influences the feasibility of homolytic bond cleavage. nih.gov Computational methods, particularly DFT, are frequently used to calculate the energies of reactants, products, and transition states, thereby providing estimates of kinetic and thermodynamic parameters. umn.edu These theoretical approaches can be particularly valuable for studying short-lived intermediates and complex reaction pathways that are difficult to probe experimentally. sumitomo-chem.co.jp

Below is a table summarizing hypothetical kinetic data for a generic ligand exchange reaction on a dimethylplumbane derivative, illustrating the type of data obtained from such studies.

Incoming LigandRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Pyridine1.2 x 10²45
Triphenylphosphine5.8 x 10¹52
Chloride3.4 x 10³38

This table is for illustrative purposes and does not represent actual experimental data for dimethylplumbane.

Role of the Coordination Environment in Modulating Reactivity

The electronic properties of the ligands play a significant role. Electron-donating ligands can increase the electron density on the lead center, which can, in turn, affect its susceptibility to oxidation or its ability to participate in reductive elimination. solubilityofthings.com Conversely, electron-withdrawing ligands can make the lead center more electrophilic.

The steric bulk of the ligands also has a major impact. Bulky ligands can hinder the approach of incoming reagents, thereby slowing down reaction rates. scribd.com They can also influence the equilibrium between different coordination geometries.

Recent research has highlighted the importance of the local coordination environment in catalysis. mdpi.comrsc.org By systematically modifying the atoms coordinating to a metal center, it is possible to tune the electronic structure and reactivity of the active site. nih.gov For example, in single-atom catalysts, replacing nitrogen donor atoms with oxygen or sulfur can significantly alter the catalytic activity. mdpi.com Theoretical studies using DFT can provide valuable insights into how changes in the coordination environment affect the energies of intermediates and transition states, thereby influencing reaction pathways and rates. nih.govrsc.org

Homogeneous Catalysis Employing Dimethylplumbane Analogues

While dimethylplumbane itself may not be a common catalyst, the principles of its reactivity are relevant to the design and understanding of homogeneous catalysts based on related organometallic compounds. libretexts.org Organometallic complexes are central to many homogeneous catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. wikipedia.org

The catalytic cycle of these reactions typically involves a series of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. scribd.com The design of effective catalysts often focuses on optimizing one or more of these steps. For instance, in C-C bond formation reactions, the insertion of CO2 into a metal-carbon bond can be a key step, and the efficiency of this step can be influenced by the choice of metal, ligands, and additives. uit.no

Theoretical studies play a crucial role in elucidating the mechanisms of these catalytic reactions. nih.gov By modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand how modifications to the catalyst structure might improve its performance. sumitomo-chem.co.jp For example, DFT calculations have been used to investigate the mechanism of C-H bond activation and functionalization, a highly desirable transformation in organic synthesis. nih.gov The insights gained from studying the fundamental reaction mechanisms of compounds like dimethylplumbane contribute to the broader field of homogeneous catalysis.

Advanced Spectroscopic Characterization of Dimethylplumbane and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organometallic compounds in both solution and the solid state. numberanalytics.com For dimethylplumbane, a multi-nuclear approach is particularly informative. numberanalytics.comlibretexts.org

A comprehensive NMR analysis of dimethylplumbane involves probing several different atomic nuclei, each providing unique structural information. nih.gov

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the methyl groups attached to the lead atom. The chemical shift, signal integration, and coupling patterns provide information about the electronic environment and the number of protons.

¹³C NMR: Carbon-13 NMR is employed to characterize the carbon atoms of the methyl groups. measurlabs.com The chemical shift of the ¹³C signal is sensitive to the nature of the carbon-lead bond.

²⁰⁷Pb NMR: The lead-207 (B76081) nucleus, with a spin of 1/2 and a natural abundance of approximately 22.1%, is an excellent probe for NMR spectroscopy. nsf.gov The ²⁰⁷Pb chemical shift is highly sensitive to the coordination environment and electronic state of the lead atom, covering a very wide range of several thousand ppm. nsf.gov This sensitivity makes it a powerful tool for distinguishing between different lead species and for studying the formation of adducts, where changes in coordination at the lead center result in significant changes in the ²⁰⁷Pb chemical shift. nih.gov For instance, studies on various lead complexes have shown that the ²⁰⁷Pb chemical shift provides a sensitive measure of the local charge and coordination geometry. nih.gov

Table 1: Representative NMR Data for Organolead Compounds Data presented are typical values for organolead compounds and may vary based on solvent and specific structure.

NucleusTypical Chemical Shift (δ) Range (ppm)Information Provided
¹H0.5 - 2.0Characterizes the methyl protons and their electronic environment.
¹³C0 - 20Characterizes the methyl carbons bonded to the lead atom.
²⁰⁷Pb+2500 to -3000Highly sensitive to the lead coordination number, geometry, and overall charge of the complex. nsf.govnih.gov

For more complex structural problems, particularly in the solid state or for adducts, advanced NMR techniques are indispensable. google.comwiley.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Multiple-Quantum Correlation (HMQC), are powerful for establishing connectivity between different nuclei. A ²⁰⁷Pb-¹H HMQC experiment, for example, can directly correlate the lead atom with the protons of its methyl groups, confirming the Pb-CH₃ linkages through the detection of couplings through multiple bonds. nih.gov This technique is invaluable for assigning signals in complex spectra and for characterizing the structures of new dimethylplumbane adducts in solution. nih.gov

Solid-State NMR (SSNMR): For materials that are insoluble or exist as crystalline solids, SSNMR provides critical structural information. google.comwiley-vch.de Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra from solid samples. iastate.edu ²⁰⁷Pb SSNMR is particularly useful for studying the local environment of lead in solid materials, including adducts and polymers derived from dimethylplumbane. iastate.eduresearchgate.net It can differentiate between polymorphs and provide information on the symmetry of the lead site. nsf.gov The development of sensitivity-enhanced SSNMR techniques, such as fast MAS and cross-polarization, allows for the rapid characterization of organolead materials even with small sample quantities. iastate.eduresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting.stellarnet.us

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.deksu.edu.sa The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of the compound and providing information about its functional groups and bonding. nih.govnih.govchemrxiv.orgmdpi.comfrontiersin.org

In IR spectroscopy, absorption of infrared radiation occurs when a molecular vibration leads to a change in the dipole moment. stellarnet.usedinst.com In Raman spectroscopy, inelastic scattering of monochromatic light is observed when a vibration causes a change in the molecule's polarizability. stellarnet.usedinst.com These two techniques are often complementary.

For dimethylplumbane, key vibrational modes include:

Pb-C Stretching: The vibrations of the lead-carbon bonds are a direct probe of the bond strength and are typically found in the far-infrared region of the spectrum.

C-H Stretching and Bending: The vibrations associated with the methyl groups appear at characteristic frequencies and can be used to confirm their presence.

Table 2: Principal Vibrational Modes for Dimethylplumbane Frequencies are approximate and can shift upon adduct formation or change in physical state.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity
C-H Asymmetric/Symmetric Stretching2950 - 3050IR & Raman Active
CH₃ Asymmetric/Symmetric Deformation1400 - 1470IR & Raman Active
CH₃ Rocking~700 - 900IR & Raman Active
Pb-C Asymmetric/Symmetric Stretching450 - 550IR & Raman Active

X-ray Based Spectroscopic and Diffraction Methods.libretexts.orgnih.govnih.govwikipedia.org

X-ray techniques provide direct information about the atomic-level structure and electronic properties of materials. researchgate.net They are broadly divided into diffraction methods, which probe long-range order in crystalline materials, and spectroscopic methods, which probe the local electronic and geometric environment of a specific element. rsc.org

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.decarleton.edubruker.com The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. carleton.educeitec.cz This analysis yields highly accurate data on unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es

For dimethylplumbane, SC-XRD can be used to determine its molecular structure in the solid state. More importantly, for its adducts, this technique can reveal the exact coordination geometry around the lead center, the nature of the bonding with the Lewis base, and the intermolecular interactions that dictate the crystal packing. goettingen-research-online.denih.gov This information is fundamental to understanding the structural consequences of adduct formation. nih.govresearchgate.net

Table 3: Structural Parameters from Hypothetical Single-Crystal XRD of a Dimethylplumbane Adduct This table illustrates the type of data obtained from an SC-XRD experiment.

ParameterTypical ValueStructural Significance
Pb-C Bond Length2.20 - 2.30 ÅIndicates the covalent bond distance between lead and the methyl carbons.
C-Pb-C Bond Angle~109.5° (in tetrahedral geometry)Defines the geometry at the lead center; deviations indicate structural distortion.
Pb-L Bond Length (Adduct)Variable (e.g., 2.4 - 2.8 Å for Pb-O/N)Measures the distance to the coordinating atom of the Lewis base in an adduct.
Coordination Number of Pb>2Reveals how many atoms are directly bonded to the central lead atom.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. xrayabsorption.orgnih.govaps.org It can be applied to samples in any state (solid, liquid, or gas) and does not require crystalline order, making it suitable for studying non-crystalline adducts or solutions. toray-research.co.jp The XAS spectrum is typically divided into two regions: xrayabsorption.org

XANES (X-ray Absorption Near-Edge Structure): This region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral geometry) of the absorbing atom. nih.govxrayabsorption.org For dimethylplumbane, the Pb L-edge XANES spectrum would provide clear information on the formal oxidation state of the lead atom.

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the spectrum at energies above the edge are the EXAFS. xrayabsorption.orgtoray-research.co.jp Analysis of the EXAFS region yields quantitative information about the local atomic environment, including the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). aps.org This makes it an excellent tool for determining the structure of dimethylplumbane adducts, revealing how many ligand atoms are bound to the lead center and at what distances.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about a compound's molecular weight and structure. allumiqs.comkhanacademy.orghw.ac.uk In the analysis of organometallic compounds like dimethylplumbane, mass spectrometry is crucial for confirming the molecular mass and investigating its fragmentation pathways. hw.ac.uk

When subjected to analysis, typically using electron impact (EI) ionization, a dimethylplumbane molecule is bombarded with high-energy electrons. udel.edu This process ejects an electron from the molecule, generating a positively charged molecular ion (M+•). udel.edu The mass spectrometer then separates these ions based on their m/z ratio, and the resulting mass spectrum displays the relative abundance of each ion. khanacademy.org The molecular ion peak for dimethylplumbane would be expected at an m/z corresponding to its molecular weight. However, due to the natural isotopic abundance of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), this peak would appear as a characteristic cluster of signals, with intensities reflecting the isotopic ratios.

The high energy involved in EI ionization often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. udel.eduwpmucdn.com The fragmentation pattern is a reproducible "fingerprint" that aids in structural elucidation. udel.edu For dimethylplumbane, the primary fragmentation pathways are predicted to involve the cleavage of the lead-carbon (Pb-C) and carbon-hydrogen (C-H) bonds. A dominant fragmentation process for many organometallic compounds is α-cleavage. wpmucdn.comlibretexts.org This would involve the loss of a methyl radical (•CH₃) to form the [PbCH₃]⁺ cation, which would likely be a prominent peak in the spectrum. Subsequent loss of the remaining methyl group would yield the bare Pb⁺ ion.

Table 1: Predicted Mass Spectrometry Fragments for Dimethylplumbane (Note: m/z values are calculated using the most abundant isotope, ²⁰⁸Pb. The actual spectrum would show a pattern of peaks for each fragment corresponding to the isotopic distribution of lead.)

Fragment IonFormulaPredicted m/z (for ²⁰⁸Pb)Fragmentation Pathway
Molecular Ion[Pb(CH₃)₂]⁺•238Ionization of parent molecule
Methylplumbane Cation[PbCH₃]⁺223Loss of a methyl radical (•CH₃)
Lead Cation[Pb]⁺208Loss of a second methyl radical

Electronic Spectroscopy (e.g., UV-Vis) and Photoluminescence Studies

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule upon absorption of light. technologynetworks.commsu.edu The absorption of energy promotes an electron from a lower-energy molecular orbital to a higher-energy one. msu.edu For saturated organometallic compounds like dimethylplumbane, which lack traditional chromophores like double bonds or aromatic rings, the primary electronic transitions are of the sigma-to-sigma antibonding (σ → σ*) type. msu.edu

These σ → σ* transitions involve electrons in the Pb-C and C-H single bonds. Such transitions are high in energy and typically occur in the far-ultraviolet region (below 200 nm), which is often outside the range of standard UV-Vis spectrophotometers. msu.edu Consequently, pure dimethylplumbane is expected to be colorless and show minimal to no absorption in the conventional 200-800 nm UV-Vis spectrum.

The formation of adducts or charge-transfer (CT) complexes with other molecules can, however, give rise to new absorption bands in the UV-Vis region. researchgate.net For instance, interaction with an electron-acceptor molecule could lead to a charge-transfer band, which would provide valuable information about the electronic interaction between dimethylplumbane and its binding partner.

Table 2: Summary of Expected Electronic Spectroscopy Properties for Dimethylplumbane

PropertyExpected CharacteristicRationale
λmax (in non-coordinating solvent)< 200 nmOnly high-energy σ → σ* transitions are available. msu.edu
Molar Absorptivity (ε)Very low in the standard UV-Vis rangeLack of a suitable chromophore.
ColorColorlessNo absorption in the visible region (400-800 nm). msu.edu
Adduct FormationPotential for new absorption bandsFormation of charge-transfer complexes can introduce new electronic transitions. researchgate.net

Photoluminescence, the emission of light from a substance that has absorbed light, is not a widely reported phenomenon for simple, saturated organolead compounds. While some heavily doped materials or complex organic structures exhibit photoluminescence, it is generally not expected for a molecule like dimethylplumbane under normal conditions. researchgate.net Further research into its behavior at low temperatures or when incorporated into specific matrices or adducts would be necessary to explore any potential luminescent properties.

Mössbauer Spectroscopy for Lead-Containing Systems

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of a specific isotope within a solid sample. acs.orguni-mainz.de It provides detailed information on the oxidation state, electron density, and symmetry of the coordination sphere around the Mössbauer-active nucleus. acs.orgresearchgate.net While lead possesses a Mössbauer-active isotope (²⁰⁷Pb), its application is technically challenging and not commonly performed.

However, extensive Mössbauer studies have been conducted on the tin analogue, ¹¹⁹Sn, which is a very effective tool in tin chemistry. miami.educdnsciencepub.com Given that tin and lead are in the same group, data from organotin compounds can provide valuable insights into the expected properties of their organolead counterparts. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.net

Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the nucleus. It is highly sensitive to the oxidation state of the metal atom. For instance, Sn(IV) compounds have significantly different isomer shifts than Sn(II) compounds. acs.org

Quadrupole Splitting (ΔEQ): This parameter arises when the nucleus is in an asymmetric electronic environment, causing a splitting of the nuclear energy levels. Its magnitude provides information about the geometry and coordination of the ligands around the metal center. acs.orgresearchgate.net

For dimethylplumbane, which features lead in the +4 oxidation state (considering the higher electronegativity of carbon), one can infer its likely Mössbauer parameters by analogy with related organotin(IV) compounds. For example, tetracoordinate Sn(IV) compounds exhibit characteristic isomer shifts and quadrupole splittings. The presence of two alkyl groups would create a specific electric field gradient at the lead nucleus, which would be reflected in the quadrupole splitting value.

Table 3: Comparative Mössbauer Parameters for Related Organotin Compounds (Isomer shifts (δ) are relative to a standard source, typically CaSnO₃ or BaSnO₃. All values are in mm/s.)

CompoundTin Oxidation StateIsomer Shift (δ)Quadrupole Splitting (ΔEQ)Reference
SnF₂·H₂O+23.461.70 cdnsciencepub.com
[SnF₃]⁻ (in frozen solution)+2~3.1~1.9 cdnsciencepub.com
Amorphous Tin Oxides+2 / +4~3.39~1.54 researchgate.net
Cassiterite (SnO₂)+4-0.030.48 researchgate.net

Theoretical and Computational Investigations of Dimethylplumbane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, which solve the electronic Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. wikipedia.org These methods provide detailed insights into electron distribution, orbital energies, and the nature of chemical bonds. solubilityofthings.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net It is widely used to investigate the electronic ground state of molecules, including organometallic compounds. nih.govrsc.org DFT methods calculate the total energy of a system based on its electron density, allowing for the determination of stable molecular structures (geometries) and their relative energies. wikipedia.org

For dimethylplumbane, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process identifies the equilibrium bond lengths and angles. Vibrational frequency calculations are then typically performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net DFT can also be used to calculate various thermodynamic properties, such as enthalpy and Gibbs free energy. nrel.gov Functionals like B3LYP and M06-2X, paired with basis sets such as def2-TZVP or 6-311G, are commonly employed for such calculations on organometallic systems. researchgate.netnrel.govcnr.it

Table 1: Representative Data from a Hypothetical DFT Calculation on Dimethylplumbane
ParameterDescriptionHypothetical Value
Pb-C Bond LengthThe distance between the lead and carbon atoms.~2.20 Å
C-H Bond LengthThe average distance between carbon and hydrogen atoms.~1.09 Å
C-Pb-C Bond AngleThe angle formed by the two carbon atoms and the central lead atom.~95-100°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.8.0 eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are generally more computationally demanding but can offer higher accuracy than DFT for certain properties. wikipedia.orgnumberanalytics.com

They are particularly valuable for providing benchmark data against which the performance of more cost-effective DFT functionals can be judged. numberanalytics.comdiva-portal.org For a heavy element compound like dimethylplumbane, relativistic effects are significant. High-level ab initio calculations would typically employ a four-component relativistic Dirac-Coulomb Hamiltonian to accurately describe the electronic structure, especially the behavior of core electrons and its influence on valence properties. aps.orgmdpi.com These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for an accurate description of bonding and spectroscopic properties. aps.org The characterization of excited electronic states, which is important for understanding photochemistry, also benefits from high-level ab initio or time-dependent DFT (TD-DFT) approaches. diva-portal.orgeuropa.eu

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES), which represents the energy of a molecular system as a function of its atomic coordinates. longdom.orgfiveable.me The PES connects reactants and products through a specific reaction pathway. pennylane.ai A critical point on this surface is the transition state (TS), which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. numberanalytics.comsolubilityofthings.comvasp.at The energy difference between the reactants and the transition state defines the activation energy, a key factor governing the reaction rate. pennylane.ainumberanalytics.com

Computational methods, primarily DFT, are used to locate the structures of reactants, products, and transition states. numberanalytics.com Various algorithms, such as the Nudged Elastic Band (NEB) method or automated tools, can be employed to find the minimum energy path and identify the TS for a given reaction involving dimethylplumbane. numberanalytics.comschrodinger.com For example, one could model the oxidative addition or reductive elimination reactions at the lead center. Identifying the transition state structures for such processes provides invaluable insight into the reaction mechanism at a molecular level. nih.govschrodinger.com

Molecular Dynamics Simulations of Dimethylplumbane Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. youtube.comebsco.com The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions and parameters that describe interactions like bond stretching, angle bending, and non-bonded van der Waals and electrostatic forces. youtube.com

An MD simulation of dimethylplumbane could be used to study its behavior in the gas or condensed phase. For instance, simulating dimethylplumbane in a solvent box would reveal information about its solvation structure and diffusion properties. Simulations can also be used to study the interactions between dimethylplumbane molecules or their interaction with surfaces. ebsco.com Although classical MD is the most common approach, ab initio molecular dynamics (AIMD) can also be used. In AIMD, the forces are calculated "on-the-fly" using quantum mechanical methods (usually DFT), providing a more accurate description but at a much higher computational cost. arxiv.org

Table 2: Key Aspects of a Molecular Dynamics Simulation
ComponentDescriptionExample for Dimethylplumbane
Force FieldA set of equations and parameters describing the potential energy of the system.A general organometallic force field or a custom-parameterized one.
System SetupThe initial arrangement of molecules in the simulation box.A single dimethylplumbane molecule in a vacuum or multiple molecules in a solvent like hexane.
EnsembleThe set of statistical conditions (e.g., constant temperature, pressure).NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature).
Simulation TimeThe duration of the simulation, typically from nanoseconds to microseconds.100 nanoseconds to observe local dynamics and diffusion.
Output PropertiesData extracted from the simulation trajectory.Radial distribution functions, diffusion coefficient, conformational changes.

Computational Modeling of Organolead Frameworks and Nanostructures

Computational modeling extends from single molecules to large, extended systems like metal-organic frameworks (MOFs) and nanostructures. rsc.org Organolead compounds are key components of materials like organolead halide perovskites, which have attracted immense interest for solar cell applications. nih.govacs.org Computational modeling is crucial for understanding the structure-property relationships in these materials. rsc.org

Coordination Chemistry of Dimethylplumbane

Ligand Design and Tunable Coordination Environments Around Lead

The design of the coordination sphere around the dimethyllead(IV) center is primarily achieved through the selection of ligands with specific donor atoms and steric profiles. While the de novo design of highly tailored ligands for dimethylplumbane is not extensively documented, the coordination environment is effectively tuned by employing a variety of established bidentate, tridentate, and quadridentate ligands. acs.orgoup.comoup.comresearchgate.net

These ligands utilize donor atoms such as oxygen, nitrogen, and sulfur to coordinate with the lead center. Examples include:

β-Diketones : These ligands, like acetylacetonate (B107027) (acac), coordinate through two oxygen atoms. acs.org

Schiff Bases : Tridentate (ONO) and quadridentate (ONNO) Schiff base ligands have been successfully used to form stable dimethyllead(IV) complexes. oup.comoup.comresearchgate.net These ligands offer a rigid framework that influences the resulting geometry.

Dithiocarbamates : Ligands containing sulfur donor atoms have also been used, demonstrating the versatility of the lead center in bonding with softer donor atoms. acs.org

The choice of ligand and its substituents can systematically alter the electronic properties of the complex. For instance, modifying substituents on Schiff-base ligands allows for the tuning of the electronic environment around the lead atom, which can be observed through spectroscopic methods. oup.comoup.com Furthermore, the solvent can also act as a ligand, competing for coordination sites and influencing the final structure, thereby providing another layer of control over the coordination environment. oup.comoup.com

Synthesis and Characterization of Dimethylplumbane Coordination Complexes

The synthesis of dimethylplumbane coordination complexes typically involves the reaction of a dimethyllead(IV) precursor, such as dimethyllead dichloride, with the desired ligand in a suitable solvent. learning-gate.com For example, dimethyllead(IV) complexes with quadridentate Schiff base ligands have been prepared to study their spectroscopic properties. researchgate.net Similarly, complexes with ONO tridentate Schiff bases have been synthesized and their structures elucidated. oup.comoup.com

Characterization of these complexes relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and molecular weight measurements.

NMR Spectroscopy : ¹H and ²⁰⁷Pb NMR spectroscopy are powerful tools for characterizing these complexes. The proton NMR provides information about the ligand environment, while the ²⁰⁷Pb NMR gives direct insight into the lead center. A key parameter is the two-bond coupling constant between the lead nucleus and the methyl protons, denoted as ²J(²⁰⁷Pb-CH₃). oup.comoup.comresearchgate.net The magnitude of this coupling constant is sensitive to the coordination number, the geometry of the complex, and the electronic environment of the lead atom. oup.comoup.com For instance, an increase in the donor strength of the solvent has been shown to increase the ²J(²⁰⁷Pb-CH₃) value. oup.comoup.com

Molecular Weight Determination : This technique has been crucial in distinguishing between monomeric and polymeric structures in solution. For example, measurements in chloroform (B151607) (CHCl₃) indicated that dimethyllead(IV) complexes with certain tridentate Schiff bases exist as dimers. oup.comoup.com

The table below summarizes typical spectroscopic data observed for dimethyllead(IV) complexes.

Complex TypeSolvent²J(²⁰⁷Pb-CH₃) (Hz)δ(Pb-CH₃) (ppm)Reference
(CH₃)₂Pb(L¹), DimericCHCl₃180.21.85 oup.com
(CH₃)₂Pb(L¹), MonomericDMSO263.01.54 oup.com
(CH₃)₂Pb(L²), DimericCHCl₃182.01.85 oup.com
(CH₃)₂Pb(L²), MonomericDMSO264.21.53 oup.com

L¹ and L² represent different substituted ONO tridentate Schiff-base ligands.

Formation and Structural Diversity of Organolead Coordination Polymers

The ability of dimethylplumbane complexes to form extended structures is a key aspect of their coordination chemistry. While complex three-dimensional organolead coordination polymers are an area of active research, the dimethyllead(IV) moiety has been shown to form simpler polymeric structures, notably dimers. rsc.org

Dimethyllead(IV) complexes prepared with ONO tridentate Schiff-base ligands were found to exist as dimeric, six-coordinate structures in non-coordinating solvents like chloroform. oup.comoup.com In these dimers, one of the oxygen atoms from each Schiff base ligand acts as a bridge between two lead centers. This dimerization represents the most basic form of a coordination polymer.

The structural diversity is significantly influenced by the solvent. In the presence of strong donor solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA), these dimeric structures are disrupted. oup.comoup.com The solvent molecules coordinate to the lead atoms, leading to the formation of monomeric six- or seven-coordinate species. oup.comoup.com This demonstrates a solvent-induced switching between a simple polymeric (dimeric) state and a monomeric state, highlighting the dynamic nature of the coordination sphere.

Analysis of Metal-Ligand Bonding and Coordination Geometries

The coordination geometry and bonding in dimethylplumbane complexes are central to understanding their properties. The dimethyllead(IV) cation, (CH₃)₂Pb²⁺, typically maintains a linear C-Pb-C arrangement. In its complexes, this linear fragment is usually positioned perpendicular to the equatorial plane formed by the other coordinating ligands. oup.comoup.com

The coordination number of lead in these complexes is typically six, resulting in an octahedral geometry. oup.comoup.comresearchgate.net However, seven-coordinate species have also been proposed, particularly in the presence of strongly coordinating solvents. oup.comoup.com

Complex TypeCoordination NumberGeometryKey Structural FeatureReference
Dimeric (CH₃)₂Pb(ONO-ligand)₂6Octahedral (bridged)Linear C-Pb-C oup.comoup.com
Monomeric (CH₃)₂Pb(ONNO-ligand)6OctahedralLinear C-Pb-C researchgate.net
Monomeric (CH₃)₂Pb(ONO-ligand)(Solvent)₁,₂6 or 7Octahedral or Pentagonal BipyramidalLinear C-Pb-C oup.comoup.com

The nature of the metal-ligand bonding has been probed using NMR spectroscopy. The ²J(²⁰⁷Pb-CH₃) coupling constant is particularly informative. Its value is primarily influenced by the Fermi contact term, which depends on the s-electron density at the nucleus. oup.comoup.com Studies have shown a linear relationship between the ²J(²⁰⁷Pb-CH₃) values and the Hammett's σ values of substituents on the ligands. oup.comoup.com This indicates that the bonding is sensitive to the electronic effects transmitted through the ligand framework. An increase in the positive charge on the lead atom, induced by electron-withdrawing substituents or changes in solvent, leads to a change in the Pb-C bond character and is reflected in the coupling constant. oup.comoup.com Comparisons with analogous tin compounds suggest a relative shortening of Pb-C bonds and lengthening of Pb-ligand bonds (Pb-Cl, Pb-N, Pb-O), which can be attributed to rehybridization of the orbitals on the central metal atom. researchgate.net

Stereochemical Aspects and Chirality in Dimethylplumbane Coordination Species

Stereochemistry, particularly chirality, is a fundamental aspect of coordination chemistry, leading to isomers with distinct properties. numberanalytics.comntu.edu.sg A coordination complex is chiral if it is non-superimposable on its mirror image. numberanalytics.com This often arises when a metal center is coordinated to a specific arrangement of different ligands, creating a chiral center. numberanalytics.comcureffi.org

The potential for chirality in dimethylplumbane complexes certainly exists. Chirality could be induced in several ways:

Use of Chiral Ligands : If a dimethyllead(IV) precursor were complexed with an inherently chiral ligand (e.g., a Schiff base derived from a chiral amine or aldehyde), the resulting complex would be chiral. stanford.edu

Arrangement of Achiral Ligands : A complex with the general formula (CH₃)₂Pb(L¹)(L²)(L³)(L⁴), where L¹, L², L³, and L⁴ are different monodentate ligands, could theoretically be chiral depending on their spatial arrangement in an octahedral field.

While these scenarios are plausible, specific examples of chiral dimethylplumbane coordination species, or studies on their stereochemical properties like enantiomeric separation or chiroptical activity, were not identified in the surveyed research.

Applications of Dimethylplumbane in Advanced Materials Science Research

Precursor Development for Functional Lead-Containing Materials

The utility of organometallic compounds as precursors is well-established in materials chemistry, particularly for processes like Chemical Vapor Deposition (CVD) and sol-gel synthesis. sigmaaldrich.com Volatile precursors are essential for CVD, a technique used to produce high-quality, solid thin films. linde-amt.comwikipedia.org Dimethylplumbane, as a volatile organolead compound, is theoretically well-suited for Metal-Organic Chemical Vapor Deposition (MOCVD), a process that utilizes metal-organic precursors to deposit a wide range of materials, including metals and metallic compounds. wikipedia.org

Advanced ceramics are defined by their highly controlled composition and microstructure, which deliver precisely specified attributes for demanding applications. britannica.com The synthesis of these materials often relies on synthetic chemical precursors rather than natural minerals to ensure purity and control. britannica.com Polymer-Derived Ceramics (PDCs), for example, use organometallic polymers that are pyrolyzed to form ceramic materials, enabling the creation of complex shapes and composites. researchgate.netnumberanalytics.com

In the context of lead-containing ceramics, such as the ferroelectric material lead zirconate titanate (PZT), organometallic precursors are crucial. The sol-gel method for preparing PZT thin films, for instance, often uses lead(II) acetate (B1210297) trihydrate as the lead source. researchgate.net For vapor-phase deposition, other organolead precursors like lead β-diketonates have been employed. researchgate.net These compounds are designed to be volatile and decompose cleanly at specific temperatures to contribute the lead component to the ceramic film. Dimethylplumbane, with its high volatility, represents a potential precursor for low-temperature MOCVD of lead-based ceramic films like lead oxide (PbO) or more complex ternary oxides. Its decomposition would deposit lead, which can then be oxidized to form the desired ceramic phase.

Precursor NameFormulaSynthesis MethodTarget CeramicKey Feature
Dimethylplumbane (potential)(CH₃)₂PbH₂MOCVDPbO, PZTHigh volatility, low decomposition temperature
Lead(II) Acetate TrihydratePb(CH₃COO)₂·3H₂OSol-GelPZTSoluble in common solvents
Lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate)Pb(C₁₁H₁₉O₂)₂MOCVDPbO, Pb(Zr,Ti)O₃Good thermal stability and volatility
Lead Oleate (B1233923)Pb(C₁₈H₃₃O₂)₂Solution ProcessPerovskite NanocrystalsActs as both lead source and capping agent

This table presents potential and existing organolead precursors for ceramic synthesis.

Hybrid inorganic-organic frameworks, a class that includes Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org These materials are noted for their high porosity and tunable chemical properties. rsc.org The synthesis of these frameworks involves the self-assembly of the inorganic and organic building units in solution.

The role of a precursor like dimethylplumbane would be to serve as a molecular source for the lead ions that act as the nodes in the framework. In a typical synthesis, a metal salt (e.g., lead nitrate, lead acetate) is dissolved with the organic linker. Using an organometallic precursor such as dimethylplumbane could offer an alternative, non-aqueous synthesis route. Upon introduction to the reaction medium, the dimethylplumbane would need to decompose or react, releasing lead ions to coordinate with the organic linkers. The chemical properties of the resulting framework—such as its catalytic activity or gas sorption capabilities—are determined by both the metal node and the organic linker. rsc.org The choice of precursor can influence the crystallinity and defect concentration in the final framework, thereby affecting these properties.

While lead itself is not a common primary catalyst, lead-containing materials can be used in specific catalytic reactions or as catalyst components. A modern approach to creating advanced catalysts involves using MOFs as precursors. rsc.org By carefully pyrolyzing a MOF, the metal nodes can be converted into highly dispersed metal or metal oxide nanoparticles embedded within a porous carbon matrix derived from the organic linkers. rsc.orgbeilstein-journals.org

A precursor like dimethylplumbane could be used to synthesize a lead-based MOF. This MOF would then serve as a sacrificial template. Upon pyrolysis, this would theoretically produce lead oxide or metallic lead nanoparticles distributed throughout a high-surface-area carbon support. The properties of such a catalytic material would depend on the particle size and distribution of the lead species, which is in turn controlled by the structure of the initial MOF. The co-precipitation of mixed metal salts is another common method to create catalyst precursors, where precise control over pH and temperature is essential to ensure a homogeneous distribution of metal species. mpg.de

Nanoscience Applications: Synthesis of Lead-Based Nanomaterials via Organolead Precursors

The synthesis of semiconductor nanocrystals, or quantum dots, is a cornerstone of nanoscience, and organometallic precursors are central to this field. For lead-based nanoparticles such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe), "hot-injection" and other solution-based methods are common. researchgate.net These syntheses rely on the rapid injection of precursors into a hot solvent containing coordinating ligands (capping agents).

In this context, an organolead precursor like lead oleate is often used, which serves as both the lead source and a capping agent to control particle growth and provide colloidal stability. rsc.org The chemical structure of the precursor is critical; its decomposition kinetics dictate the rate of monomer supply, which in turn governs the nucleation and growth phases of the nanocrystals. This control is essential for producing nanoparticles with a narrow size distribution, a key requirement for achieving uniform optical and electronic properties.

Dimethylplumbane could function as a highly reactive precursor in such syntheses. Its decomposition at relatively low temperatures would provide a burst of lead atoms, promoting rapid nucleation. The methyl ligands are volatile and would not persist as capping agents, meaning that other molecules, such as oleic acid or oleylamine, would need to be present in the reaction to stabilize the nanoparticle surfaces and control their growth. The use of a single-source precursor containing both lead and the chalcogen, such as Pb(dmampS)₂, has also been demonstrated for the MOCVD of PbS thin films, highlighting the versatility of organometallic precursor design. nih.gov

NanomaterialPrecursor(s)Synthesis MethodKey Research Finding
PbS Nanoparticles2-Methylbenzimidazole dithiocarbamate-Pb(II) complexThermolysisNanoparticle properties are dependent on reaction temperature and capping agent type. researchgate.net
CH₃NH₃PbBr₃ NanocrystalsLead Oleate, Methylammonium (B1206745) BromideSolution ProcessUsing lead oleate as the sole lead source suppresses the formation of nanoplatelets, leading to monodispersed nanoparticles. rsc.org
CsPbBr₃ NanocrystalsCesium Oleate, Lead BromideHot-InjectionThe ratio of precursor chemicals and reaction temperature are critical factors for controlling nanocrystal formation and properties. acs.org
PbS Thin FilmPb(dmampS)₂MOCVDA single-source precursor enables the deposition of high-quality, stoichiometric PbS films without the need for H₂S. nih.gov
PbO NanoparticlesLead(II) Acetate, Sodium Hydroxide (B78521)Chemical PrecipitationA simple chemical method can produce litharge (tetragonal PbO) nanoparticles with a specific band gap. arxiv.org

This table summarizes research findings on the synthesis of various lead-based nanomaterials using organometallic and salt-based precursors.

Integration into Specialized Electronic and Optoelectronic Materials (Focus on chemical role)

The chemical role of lead precursors is paramount in the fabrication of electronic and optoelectronic materials, most notably lead-halide perovskites. researchgate.net These materials, with a general formula of APbX₃ (where A is a cation like methylammonium and X is a halide), have revolutionized the field of photovoltaics. spiedigitallibrary.org The properties of the final perovskite film—such as its crystal quality, defect density, and electronic band structure—are highly dependent on the precursors used and the formation chemistry. rsc.orgmdpi.com

The lead source is typically an inorganic salt like lead(II) iodide (PbI₂) or lead(II) bromide (PbBr₂), which reacts with an organic salt (e.g., methylammonium iodide). jove.com The chemical function of the precursor is to provide the Pb²⁺ ions that form the corners of the [PbX₆]⁴⁻ octahedra, which constitute the inorganic framework of the perovskite. The choice of precursor affects the reaction kinetics and the purity of the resulting material. For example, using lead acetate can introduce impurities or require different processing steps compared to using lead halides.

A reactive, volatile organometallic precursor like dimethylplumbane could offer an alternative synthesis pathway, potentially enabling lower-temperature deposition of perovskite films via CVD or Atomic Layer Deposition (ALD). In such a process, dimethylplumbane and a halide source would be introduced into a reaction chamber to form the lead-halide film directly on a substrate. This could provide better control over film thickness and uniformity compared to solution-based methods. The chemical role of dimethylplumbane would be to cleanly and efficiently deliver lead atoms to the growing film surface, where they would react with the halide source. The resulting material's optoelectronic properties, such as its band gap and charge carrier mobility, are directly tied to the structural perfection and stoichiometry achieved during this precursor-driven synthesis. sigmaaldrich.comscielo.org.mx

Purely Chemical Environmental Transformation Pathways of Dimethylplumbane

Abiotic Degradation Mechanisms and Kinetics

The intrinsic reactivity of the carbon-lead bond in dimethylplumbane makes it susceptible to various abiotic degradation processes. The kinetics of these reactions are influenced by environmental factors such as pH, light intensity, and the presence of oxidizing or reducing agents.

The mechanism likely involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the lead center, facilitated by the polar nature of the C-Pb bond. The rate of hydrolysis is expected to be significantly influenced by pH, with potentially different mechanisms dominating in acidic, neutral, and basic conditions.

Table 1: Hypothetical Hydrolysis Rate Constants for Dimethylplumbane at 25°C (Note: This table is illustrative and not based on experimental data for dimethylplumbane due to a lack of available literature.)

pH Predominant Mechanism Hypothetical Rate Constant (kobs) [s-1] Hypothetical Half-life (t1/2) [days]
5 Acid-catalyzed 1.0 x 10-7 80
7 Neutral Hydrolysis 5.0 x 10-8 160

In the presence of sunlight, dimethylplumbane is expected to undergo photochemical decomposition. This process is initiated by the absorption of photons, which can lead to the homolytic cleavage of the C-Pb bond, generating highly reactive radical species. The quantum yield of this process, a measure of its efficiency, has not been determined for dimethylplumbane.

In the gaseous phase, dimethylplumbane can react with photochemically generated species such as hydroxyl radicals (•OH), which are key oxidants in the troposphere. In aqueous systems, direct photolysis and indirect photo-oxidation processes involving reactive oxygen species (e.g., •OH, O2•-) can contribute to its degradation. The specific pathways and products of these reactions for dimethylplumbane are yet to be elucidated.

Redox reactions play a crucial role in the environmental transformation of organolead compounds. The lead atom in dimethylplumbane can exist in different oxidation states, and its transformation is dependent on the redox potential (Eh) and pH of the surrounding environment. In oxidizing environments, dimethylplumbane is likely to be transformed into more stable inorganic lead species (Pb(II)). Conversely, under reducing conditions, the formation of more volatile or persistent organolead species could theoretically occur, although this is less understood. The specific redox potentials at which these transformations occur for dimethylplumbane have not been documented.

Mechanistic Studies of Chemical Decomposition Products

Detailed mechanistic studies to identify the full range of chemical decomposition products of dimethylplumbane are lacking. Based on the degradation pathways of other organolead compounds, it is anticipated that hydrolysis and photolysis would lead to the formation of trimethylplumbane cations ([ (CH3)3Pb]+) as an initial intermediate, followed by further dealkylation to dimethylplumbane cations ([ (CH3)2Pb]2+), monomethylplumbane cations ([CH3Pb]3+), and ultimately inorganic lead (Pb2+). The formation of other transient or stable intermediates cannot be ruled out without specific experimental evidence.

Table 2: Expected Decomposition Products of Dimethylplumbane (Note: This table is based on general degradation patterns of organolead compounds and not on specific experimental data for dimethylplumbane.)

Degradation Pathway Primary Intermediate Secondary Intermediate Final Product
Hydrolysis Trimethylplumbyl cation Dimethylplumbyl dication Inorganic Lead (Pb2+)
Photolysis Methyl radical, Trimethylplumbyl radical Methane, Ethane, other hydrocarbons Inorganic Lead (Pb2+)

Chemical Interactions in Environmental Matrices (Focus on chemical reactivity, not biological or ecological impact)

The chemical reactivity of dimethylplumbane in complex environmental matrices such as soil and sediment is influenced by its interactions with various components.

Sorption to Mineral Surfaces: Dimethylplumbane and its cationic degradation products are expected to adsorb to negatively charged surfaces of clay minerals and iron oxides. The strength and nature of this binding (e.g., ion exchange, surface complexation) would affect its mobility and availability for further reaction.

Complexation with Organic Matter: Dissolved and particulate organic matter in soil and water contain functional groups (e.g., carboxyl, phenolic) that can form complexes with the cationic intermediates of dimethylplumbane degradation. This complexation can either enhance or reduce their mobility and reactivity depending on the nature of the organic matter and the resulting complex.

Further research is critically needed to quantify these interactions and to understand the specific chemical behavior of dimethylplumbane in diverse environmental settings.

Q & A

Q. What are the established laboratory methods for synthesizing dimethylplumbane, and what critical parameters govern its purity?

Dimethylplumbane is typically synthesized via transmetallation or alkylation reactions using lead halides (e.g., PbCl₂) and methylating agents (e.g., Grignard reagents or methyllithium) under inert atmospheres. Key parameters include reaction temperature (−78°C to room temperature), solvent choice (e.g., THF or diethyl ether), and stoichiometric control to minimize side products like tetraalkyllead compounds . Purification often involves fractional distillation or chromatography under nitrogen to prevent oxidation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing dimethylplumbane’s structural and electronic properties?

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify methyl group environments, though lead’s quadrupolar moment may broaden signals .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves Pb–C bond lengths and coordination geometry, though crystal growth is challenging due to air sensitivity .
  • Infrared (IR) Spectroscopy : Detects Pb–C stretching modes (~450–550 cm⁻¹) .

Q. What safety protocols are essential when handling dimethylplumbane in laboratory settings?

Due to lead’s neurotoxicity and the compound’s volatility:

  • Use gloveboxes or Schlenk lines for air-free manipulations.
  • Employ PPE (gloves, lab coats, goggles) and fume hoods.
  • Dispose of waste via EPA guidelines for organolead compounds (e.g., Hazardous Waste Code P110 for tetraethyllead analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for dimethylplumbane?

Discrepancies may arise from impurities or measurement conditions. Recommended methodologies:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (N₂ vs. air).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to degradation.
  • In situ FTIR/Raman : Monitor real-time structural changes during heating .

Q. What mechanistic insights explain dimethylplumbane’s reactivity with electrophilic substrates?

Computational studies (e.g., DFT) reveal Pb’s relativistic effects, which weaken Pb–C bonds and enhance susceptibility to nucleophilic attack. Experimental validation:

  • Kinetic studies under varying temperatures to derive activation energies.
  • Trapping intermediates (e.g., using Lewis acids like B(C₆F₅)₃) for NMR or crystallographic analysis .

Q. How can computational models improve predictions of dimethylplumbane’s environmental persistence and toxicity?

  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous/organic matrices.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate Pb–C bond metrics with bioaccumulation potential.
  • Compare results with experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate interference from transition metals in plumbane detection assays?

  • Hydride Generation ICP-MS : Use masking agents (e.g., EDTA) to chelate interfering ions (Cu²⁺, Fe³⁺) during plumbane (PbH₄) generation .
  • Standard Additions : Validate recovery rates in complex matrices (e.g., soil extracts).

Q. How should researchers design experiments to probe dimethylplumbane’s role in cross-coupling reactions?

  • Substrate Screening : Test aryl/alkyl halides under Pd/Cu catalysis.
  • Isotopic Labeling : Use ¹³CH₃ groups to track transfer efficiency via MS/NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with CH₃ vs. CD₃ analogs to elucidate rate-determining steps .

Table: Key Analytical Techniques for Dimethylplumbane Research

TechniqueApplicationKey ParametersReference
NMR SpectroscopyMethyl group environment analysisBroadening due to Pb’s quadrupolar moment
EI-MSMolecular ion confirmationHigh vacuum to prevent decomposition
X-ray CrystallographyPb–C bond length measurementCryogenic conditions for stability
TGA/DSCThermal stability assessmentControlled heating rates (1–10°C/min)

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